![molecular formula C14H11FN2O4 B5760525 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5760525.png)
2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound that is widely used in scientific research. It is also known as FNPA and has a molecular formula of C14H11FN2O4. This compound is an important tool for researchers who are studying the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is based on its ability to bind to specific proteins and enzymes. This binding can alter the structure and function of the protein, leading to changes in cellular processes and signaling pathways. The fluorescent properties of this compound allow researchers to track its binding and localization within cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide depend on the specific protein or enzyme it binds to. In general, this compound can inhibit or activate enzymatic activity, alter protein conformation, and affect cellular signaling pathways. These effects can have downstream effects on cellular processes such as metabolism, gene expression, and cell division.
Advantages and Limitations for Lab Experiments
The advantages of using 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide in lab experiments include its high specificity for certain proteins and enzymes, its fluorescent properties, and its well-established synthesis method. However, there are also limitations to its use, including potential toxicity, limited solubility, and the need for specialized equipment to detect its fluorescence.
Future Directions
There are many potential future directions for research involving 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide. One area of interest is the development of new drugs and therapies based on its ability to bind to specific proteins and enzymes. Another area of research is the use of this compound as a tool for studying complex biological processes such as protein-protein interactions and cellular signaling pathways. Additionally, there is potential for the development of new fluorescent probes based on the structure of 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide.
Conclusion:
In conclusion, 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is a valuable tool for scientific research. Its ability to bind to specific proteins and enzymes, its fluorescent properties, and its well-established synthesis method make it a useful compound for studying complex biological processes. While there are limitations to its use, there are also many potential future directions for research involving this compound.
Synthesis Methods
The synthesis of 2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide involves the reaction of 2-amino-5-fluorobenzonitrile with 2-methoxy-5-nitrobenzoic acid in the presence of a coupling reagent. The resulting compound is then treated with acid to yield the final product. This synthesis method is well-established and has been used by many researchers.
Scientific Research Applications
2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is used in a wide range of scientific research applications. It is commonly used as a fluorescent probe for studying protein-ligand interactions, enzyme kinetics, and receptor binding. This compound is also used in the development of new drugs and therapies for various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-13-7-6-9(17(19)20)8-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYIAOPXWMTECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide |
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